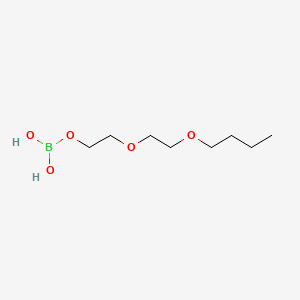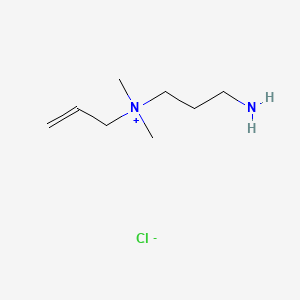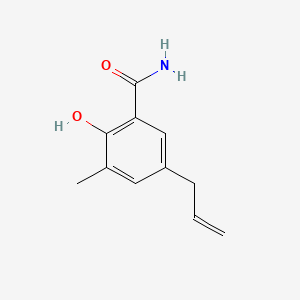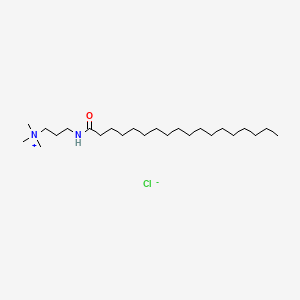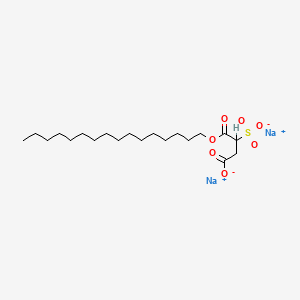
Disodium 1-hexadecyl 2-sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1-hexadecyl 2-sulphonatosuccinate is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds. The molecular formula of this compound is C20H36Na2O7S .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-hexadecyl 2-sulphonatosuccinate typically involves the esterification of butanedioic acid with hexadecanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reaction time to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 1-hexadecyl 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfoxide or sulfide.
Substitution: The sulfonate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfoxides, sulfides, and substituted succinates. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Disodium 1-hexadecyl 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of drugs.
Industry: The compound is utilized in the production of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of Disodium 1-hexadecyl 2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic molecules and enhance their interaction with aqueous environments. The molecular targets include cell membranes and other hydrophobic surfaces, where it disrupts the lipid bilayer and facilitates the transport of molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 1-octadecyl 2-sulphonatosuccinate
- Disodium 1-dodecyl 2-sulphonatosuccinate
- Disodium 1-tetradecyl 2-sulphonatosuccinate
Uniqueness
Disodium 1-hexadecyl 2-sulphonatosuccinate is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its surfactant properties and makes it more effective in various applications compared to its shorter or longer chain counterparts .
Eigenschaften
CAS-Nummer |
42160-83-8 |
|---|---|
Molekularformel |
C20H36Na2O7S |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
disodium;4-hexadecoxy-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C20H38O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-20(23)18(17-19(21)22)28(24,25)26;;/h18H,2-17H2,1H3,(H,21,22)(H,24,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
WSOLVYCTMKJMBJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


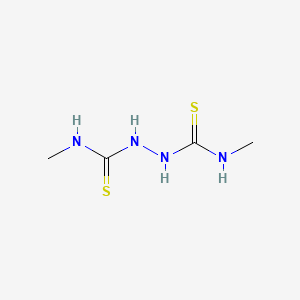
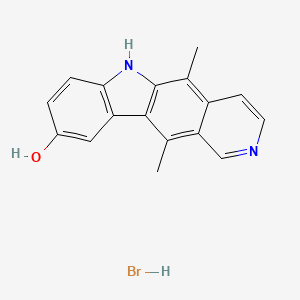
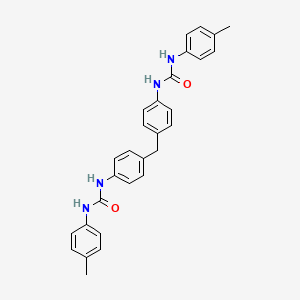
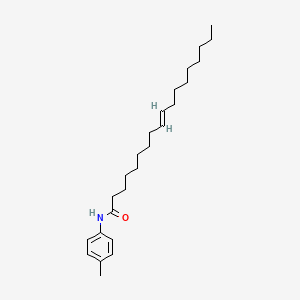
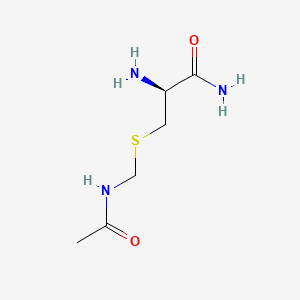

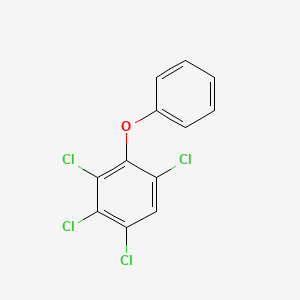
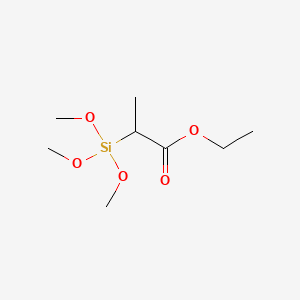
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)
